Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate is a chemical compound with diverse applications in scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a benzene ring that has bromine and methyl substituents, along with a sulfonate group. This structural configuration imparts specific chemical properties and reactivity, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 3-methylbenzene-1-sulfonate followed by coupling with naphthalen-2-yl groups. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce sulfonic acids.
Scientific Research Applications
Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular pathways.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The bromine and methyl substituents can also influence the compound’s reactivity and binding affinity to biological molecules .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-2-sulfonic acid and naphthalene-1-sulfonic acid share structural similarities but differ in their substituents and reactivity.
Benzene Derivatives: Compounds like 4-bromo-3-methylbenzenesulfonic acid and 4-bromo-2-methylbenzenesulfonic acid have similar benzene ring structures with different substituent positions.
Uniqueness
Naphthalen-2-yl 4-bromo-3-methylbenzene-1-sulfonate is unique due to the combination of its naphthalene and benzene rings, along with the specific positioning of the bromine, methyl, and sulfonate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
naphthalen-2-yl 4-bromo-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3S/c1-12-10-16(8-9-17(12)18)22(19,20)21-15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGPWAPQUNEELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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